molecular formula C11H21ClN2O B1424836 N-cyclohexylpyrrolidine-2-carboxamide hydrochloride CAS No. 1236261-57-6

N-cyclohexylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1424836
CAS No.: 1236261-57-6
M. Wt: 232.75 g/mol
InChI Key: PQJOAQDAPAQVCP-UHFFFAOYSA-N
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Description

Stereochemistry

  • The pyrrolidine ring exhibits a 2S configuration in the enantiomerically pure form, as evidenced by chiral resolution studies.
  • The cyclohexyl group adopts a chair conformation , minimizing steric strain (Figure 1).

Conformational Dynamics

  • Pyrrolidine ring : Exists in equilibrium between envelope (C₃-endo) and twisted (C₂-exo) conformations due to pseudorotation (Figure 2). Energy barriers between conformers are ~5–10 kJ/mol, enabling rapid interconversion at room temperature.
  • Amide bond : The trans configuration is favored, with a rotational barrier of ~75 kJ/mol, stabilizing the planar arrangement.

Figure 1 : Chair conformation of cyclohexyl group (axial and equatorial hydrogen positions highlighted).
Figure 2 : Pseudorotation pathway of pyrrolidine ring (envelope ↔ twisted conformations).

Comparative Analysis of Tautomeric Forms

While tautomerism is common in heterocyclic amides (e.g., lactam-lactim equilibria), this compound does not exhibit tautomerism under standard conditions. Key reasons include:

  • Structural Constraints : The saturated pyrrolidine ring lacks the π-system required for keto-enol or lactam-lactim tautomerization.
  • Electronic Effects : The electron-withdrawing amide group stabilizes the lactam form, disfavoring proton migration to form imidic acid (lactim) tautomers.

For comparison, analogous unsaturated pyrrolidinones (e.g., 3-pyrroline-2-one derivatives) undergo tautomerism with energy barriers of ~20–40 kJ/mol.

Tables

Table 1 : Key Structural Descriptors of this compound

Property Value Source
IUPAC Name This compound
Molecular Formula C₁₁H₂₁ClN₂O
X-ray Diffraction Data Confirms chair cyclohexane geometry
Tautomeric Stability Lactam form exclusively

Table 2 : Conformational Energy Barriers in Related Compounds

Compound Energy Barrier (kJ/mol) Tautomeric Form
Pyrrolidine-2-carboxamide 5–10 (pseudorotation) N/A
3-Pyrroline-2-one 20–40 Lactam ↔ Lactim
Cyclohexane 45 (chair ↔ boat) N/A

Data synthesized from .

Properties

IUPAC Name

N-cyclohexylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOAQDAPAQVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation

A reliable method involves activating the carboxylic acid group of a protected pyrrolidine-2-carboxylic acid, followed by nucleophilic substitution with cyclohexylamine.

  • Starting material: (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.
  • Activation: The acid is activated using isobutyl chloroformate in the presence of a base such as triethylamine at 0 °C.
  • Amidation: Cyclohexylamine is added to the activated intermediate, and the mixture is allowed to warm to room temperature and stirred for approximately 3 hours.
  • Work-up: The reaction mixture is washed sequentially with 1 M potassium bisulfate, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.
  • Deprotection: The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) for 1 hour.
  • Extraction: The mixture is neutralized to pH 8-10 with sodium hydroxide and extracted with dichloromethane.
  • Drying and concentration: The organic extracts are washed with brine, dried, and concentrated under reduced pressure to yield N-cyclohexylpyrrolidine-2-carboxamide as a residue for further processing.

Conversion to Hydrochloride Salt

  • The free base N-cyclohexylpyrrolidine-2-carboxamide is dissolved in ethanol.
  • Concentrated hydrochloric acid is added to the solution to adjust the pH, typically to around 4.
  • The hydrochloride salt crystallizes upon cooling.
  • The solid is filtered, washed with ethanol, and dried under vacuum to afford the pure hydrochloride salt.
Step Reagents/Conditions Temperature Time Notes
Activation of acid Isobutyl chloroformate, triethylamine 0 °C 15 min Stirred under inert atmosphere
Amidation Cyclohexylamine Room temperature 3 hours Gradual warming, stirring
Deprotection Trifluoroacetic acid (TFA) Room temperature 1 hour Efficient Boc removal
Neutralization and extraction NaOH to pH 8-10, CH2Cl2 extraction Room temperature - Multiple washes for purity
Salt formation HCl in ethanol Room temperature Cooling step pH adjusted to ~4, crystallization induced
  • The amidation step typically yields the N-cyclohexylpyrrolidine-2-carboxamide intermediate in high purity (>90%).
  • The hydrochloride salt crystallizes with good yield and purity, suitable for pharmaceutical applications.
  • Purification by silica gel chromatography after amidation can further enhance purity if required.
  • Some methods utilize carbodiimide coupling agents (e.g., EDC, DCC) for amide bond formation, but the isobutyl chloroformate method is preferred for cleaner reactions and easier work-up.
  • The use of trifluoroacetic acid for Boc deprotection is standard due to its efficiency and mild conditions.
  • The hydrochloride salt formation is critical for stability and handling of the compound.
  • No direct preparation methods involving chlorination or other halogenation steps specific to this compound were found, differentiating it from related pipecolic acid derivatives.
Stage Reagents/Conditions Outcome
Acid Activation Isobutyl chloroformate, triethylamine, 0 °C Activated acid intermediate
Amidation Cyclohexylamine, room temp, 3 h N-cyclohexylpyrrolidine-2-carboxamide (free base)
Boc Deprotection Trifluoroacetic acid, 1 h Deprotected amide
Neutralization/Extraction NaOH, dichloromethane extraction Purified free base
Hydrochloride Salt Formation HCl gas in ethanol, cooling N-cyclohexylpyrrolidine-2-carboxamide hydrochloride

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-cyclohexylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclohexylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine-2-carboxamide derivatives share a common backbone but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

N-Methylpyrrolidine-2-carboxamide Hydrochloride (C₈H₁₆N₂O·HCl)

  • Substituents : Methyl group on the amide nitrogen.
  • Properties : White crystalline powder; moderate solubility in polar solvents due to the compact methyl group.
  • Applications : Used as an intermediate in organic synthesis or in drug discovery for neurological targets (e.g., ion channel modulation) .

2-(Methoxymethyl)-N-Methylpyrrolidine-2-carboxamide Hydrochloride (C₈H₁₇ClN₂O₂)

  • Substituents : Methoxymethyl group at the pyrrolidine C2 position.
  • Properties : Molecular weight 208.69; powder form with enhanced solubility in water due to the polar methoxy group.
  • Hazards : Classified with warnings for toxicity (H302: harmful if swallowed) and irritation (H315, H319) .
  • Key Difference: The methoxymethyl group introduces hydrogen-bonding capacity, altering pharmacokinetics compared to the nonpolar cyclohexyl analog.

Ethyl Pyrrolidine-2-Carboxylate Hydrochloride

  • Substituents : Ethyl ester at the C2 position instead of an amide.
  • Properties : White solid; ester functionality increases susceptibility to hydrolysis, reducing shelf stability compared to amides.
  • Applications : Primarily used as a synthetic intermediate for peptidomimetics or prodrugs .
  • Key Difference : The ester group’s hydrolytic liability contrasts with the hydrolytically stable amide in N-cyclohexylpyrrolidine-2-carboxamide.

Comparative Data Table

Property N-Cyclohexylpyrrolidine-2-carboxamide HCl N-Methylpyrrolidine-2-carboxamide HCl 2-(Methoxymethyl)-N-Methylpyrrolidine-2-carboxamide HCl Ethyl Pyrrolidine-2-Carboxylate HCl
Molecular Formula (Inferred) C₁₂H₂₃ClN₂O C₈H₁₆ClN₂O C₈H₁₇ClN₂O₂ C₇H₁₄ClNO₂
Molecular Weight ~258.8 (estimated) 200.68 208.69 195.65
Key Functional Group Cyclohexylamide Methylamide Methoxymethylamide Ethyl ester
Solubility Moderate (polar aprotic solvents) High (water, ethanol) High (polar solvents) Moderate (ethanol, DMSO)
Stability High (amide resistance to hydrolysis) High Moderate (methoxy group may attract oxidation) Low (ester hydrolysis risk)
Applications Drug discovery (CNS targets) Synthetic intermediate Preclinical studies Organic synthesis

Research Findings and Implications

  • Lipophilicity : The cyclohexyl group in the target compound likely enhances blood-brain barrier penetration compared to methyl or methoxymethyl analogs, making it suitable for central nervous system (CNS) drug candidates.
  • Toxicity Profile : Cyclohexyl substituents may reduce acute toxicity compared to methoxymethyl derivatives, which carry explicit warnings for oral and dermal toxicity .
  • Synthetic Utility : Ethyl pyrrolidine-2-carboxylate HCl’s ester group offers versatility in prodrug design but requires careful storage to prevent degradation .

Biological Activity

N-Cyclohexylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a pyrrolidine ring and a cyclohexyl group. The hydrochloride form enhances its solubility in biological systems, which is crucial for its pharmacological applications.

Feature Description
Chemical Formula C12_{12}H20_{20}N2_2O2_2·HCl
Molecular Weight 240.76 g/mol
Solubility Soluble in water and organic solvents
Stereochemistry (2S)-configuration

The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, particularly in pathways related to inflammation and cancer.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It is hypothesized that N-cyclohexylpyrrolidine-2-carboxamide interacts with receptors that play roles in pain perception and cellular signaling pathways.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

1. Anti-inflammatory Properties

Studies indicate that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of inflammatory cytokines and other mediators, making it a candidate for treating conditions characterized by chronic inflammation.

2. Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Its metabolites have been linked to enhanced cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

3. Antimicrobial Effects

Research indicates that this compound may possess antimicrobial properties, making it relevant for developing new antibiotics or adjunct therapies for infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) in murine models of inflammation, indicating its potential as an anti-inflammatory agent.
  • Anticancer Efficacy Research : In vitro tests showed that this compound inhibited the growth of human leukemia cells with an IC50 value indicative of potent activity compared to standard chemotherapeutic agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Name Biological Activity Unique Features
N-Cyclohexyl-2-pyrrolidoneMild antimicrobial propertiesLacks carboxylic acid functionality
Pyrrolidine carboxamidesVarious enzyme inhibitionStructural diversity affecting activity

Q & A

Q. What are the recommended methods for synthesizing and purifying N-cyclohexylpyrrolidine-2-carboxamide hydrochloride?

Methodological Answer: The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with cyclohexylamine under activated carboxylate conditions. For example:

  • Step 1 : React pyrrolidine-2-carboxylic acid with a coupling agent (e.g., EDC/HOBt) in anhydrous DMF.
  • Step 2 : Add cyclohexylamine to form the amide bond.
  • Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl.

Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Confirm purity via HPLC (retention time: ~8.2 min under conditions in ).

Q. Key Characterization :

TechniqueExpected Data
1H NMR (DMSO-d6)δ 1.2–1.8 (m, cyclohexyl protons), δ 3.1–3.5 (pyrrolidine ring), δ 8.2 (s, NH)
HPLC Purity ≥98% (method validation per ICH guidelines)

Q. How can researchers confirm the identity and structural integrity of this compound?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare experimental 1H/13C NMR spectra with computational predictions (e.g., ChemDraw) or literature data. Focus on cyclohexyl (6H multiplet) and pyrrolidine ring protons .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 229.2 (free base) and [M-Cl]+ for the hydrochloride salt .
  • XRD : For crystalline batches, analyze crystal packing to verify stereochemistry (if applicable) .

Critical Note : Cross-validate results with elemental analysis (C, H, N ±0.4%) to rule out hydrate/solvate formation .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • Conditions : 40°C/75% RH (6 months), light exposure (ICH Q1B), and pH variations (1–13).
  • Analysis : Monitor via HPLC-MS for degradation products. Common issues include:
    • Hydrolysis: Cleavage of the amide bond → pyrrolidine-2-carboxylic acid (detectable at m/z 116.1).
    • Oxidation: Cyclohexyl ring oxidation → cyclohexanol derivatives (e.g., m/z 101.1) .

Q. Storage Recommendations :

  • Store in airtight containers under inert gas (Ar/N2) at -20°C for long-term stability .
  • Avoid prolonged exposure to humidity (>60% RH) .

Q. What strategies are effective for developing an RP-HPLC method to resolve this compound from structurally similar impurities?

Methodological Answer : Column Screening : Test C18, phenyl, and polar-embedded phases (e.g., ACE 3 C18-PFP). Mobile Phase : Optimize pH (2.5–3.5 with 0.1% TFA) and organic modifier (acetonitrile vs. methanol).

Q. Example Method :

ParameterValue
ColumnZorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)
Flow Rate1.0 mL/min
Gradient10–50% acetonitrile in 15 min
DetectionUV 210 nm

Validation : Assess linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD <2%) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer : Design :

  • Variants : Synthesize analogs with modified cyclohexyl (e.g., tert-butyl) or pyrrolidine (e.g., methylated) groups.
  • Assays : Test in vitro binding affinity (e.g., receptor-binding assays) and pharmacokinetic properties (e.g., logP via shake-flask method).

Q. Case Study :

  • Analog : N-(4-Methoxycyclohexyl)pyrrolidine-2-carboxamide hydrochloride showed 3-fold higher solubility but reduced CNS penetration due to increased polarity .

Q. Data Interpretation :

  • Correlate logP (HPLC-derived) with membrane permeability (PAMPA assay) .
  • Use molecular docking to predict binding interactions (e.g., AutoDock Vina) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylpyrrolidine-2-carboxamide hydrochloride
Reactant of Route 2
N-cyclohexylpyrrolidine-2-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.